molecular formula C16H17NO5S B2575067 N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide CAS No. 941928-37-6

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No.: B2575067
CAS No.: 941928-37-6
M. Wt: 335.37
InChI Key: OHHYVIILIIXFGU-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic compound belonging to the benzodioxepine sulfonamide class. Its structure features a seven-membered benzodioxepine ring system linked to a 2-methoxyphenyl group via a sulfonamide bridge. This specific architecture makes it a valuable intermediate or building block in medicinal chemistry and drug discovery research, particularly for investigating new therapeutic agents. Sulfonamides are a historically significant class of compounds known for their wide range of pharmacological activities. They are established in scientific literature for their ability to act as enzyme inhibitors, such as dihydropteroate synthetase (DHPS) in the bacterial folate pathway and carbonic anhydrase . Furthermore, sulfonamide-containing compounds have demonstrated diverse biological activities, leading to FDA-approved drugs for treating conditions including viral infections, cancer, inflammatory diseases, and cardiovascular disorders . Recent patent literature indicates that structurally related benzodioxepine-sulfonamide compounds have been investigated for their interaction with glucokinase regulatory protein (GKRP), suggesting potential research applications in the context of type 2 diabetes and metabolic diseases . This product is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-20-14-6-3-2-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-4-9-21-15/h2-3,5-8,11,17H,4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHYVIILIIXFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxepine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is typically added via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Notable Properties
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (Target) Not explicitly stated; inferred as ~C₁₈H₁₉NO₅S ~377.4 g/mol 2-methoxyphenyl sulfonamide Benzodioxepine core, sulfonamide linkage, methoxy group Enhanced lipophilicity due to methoxy; potential CNS activity
N-[(R)-1-benzothiophen-2-yl(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₂₄H₂₀ClNO₄S₂ 502.0 g/mol Benzothiophene, 2-chlorophenyl Chiral center (R-configuration), aromatic benzothiophene, chlorine substituent Increased steric bulk; chlorine may enhance receptor affinity
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide C₁₉H₂₁NO₇S 407.4 g/mol Benzodioxin, hydroxyethyl Benzodioxin moiety, hydroxyl group for H-bonding Improved solubility; hydroxyl may increase metabolic oxidation susceptibility
n-(4-Fluoro-3-nitrophenyl)-3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamide Not explicitly stated; inferred as ~C₁₇H₁₅FN₂O₆S ~394.3 g/mol 4-fluoro-3-nitrophenyl Electron-withdrawing nitro and fluoro groups High polarity; potential instability due to nitro group
(3R)—N-{(2S)-3-[(2-methoxyphenyl)sulfanyl]-2-methylpropyl}-3,4-dihydro-2H-1,5-benzoxathiepin-3-amine Not provided Not provided Benzoxathiepine core, sulfanyl group Sulfur-containing benzoxathiepine, stereochemistry (3R, 2S) Sulfur enhances metabolic resistance; chiral centers may dictate enantioselectivity

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group contrasts with analogues featuring electron-withdrawing substituents (e.g., 4-fluoro-3-nitrophenyl in ). Methoxy groups generally improve membrane permeability but may reduce metabolic stability compared to nitro groups, which are more polar and reactive .
  • Chirality : Compounds with chiral centers (e.g., and ) highlight the importance of stereochemistry in drug design. For example, the R-configuration in ’s compound may optimize binding to asymmetric enzyme active sites .

Pharmacokinetic and Industrial Considerations

  • Solubility : The hydroxyethyl group in ’s compound likely improves aqueous solubility, making it more suitable for oral administration than the target compound .
  • Synthetic Feasibility : ’s benzoxathiepine derivative requires chiral synthesis under inert atmospheres, suggesting higher production costs compared to the target compound .
  • Discontinued Analogues : lists discontinued derivatives (e.g., n-(4-Fluoro-3-nitrophenyl)-...), possibly due to instability or toxicity linked to nitro groups .

Biological Activity

N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 941928-37-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H17_{17}N1_{1}O5_{5}S1_{1} with a molecular weight of approximately 335.37 g/mol. The compound features a sulfonamide group attached to a benzodioxepine structure, which is known for its diverse pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research involving derivatives of thiadiazole sulfonamides showed promising results against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) under both normoxic and hypoxic conditions .

Table 1: Inhibitory Effects on Cancer Cell Lines

CompoundCell LineIC50_{50} (nM)
Thiadiazole Sulfonamide Derivative 14bHT-2980.3
Thiadiazole Sulfonamide Derivative 14aMDA-MB-23129.0
Thiadiazole Sulfonamide Derivative 14aMG-631082.0

These findings suggest that the structural features of the benzodioxepine core may contribute to the inhibition of tumor growth by modulating the tumor microenvironment's pH and affecting cellular viability.

The mechanism through which this compound exerts its biological effects appears to involve interaction with specific molecular targets. For example, it may inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. The inhibition of CAs can lead to altered acid-base balance in tumors, thereby affecting their proliferation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in the context of biological activity, it is beneficial to compare it with structurally related compounds.

Table 2: Comparison of Biological Activities

CompoundActivity TypeReference
N-(5-chloro-2-methoxyphenyl)-3,4-dihydro...AntimicrobialBenchChem
N-(5-chloro-2-methoxyphenyl)-2-(5,7-dichloro...AnticancerPMC
N-(2-methoxyphenyl)-3,4-dihydrothiazol...AntimicrobialResearchGate

This comparison demonstrates that while many sulfonamide derivatives show promising biological activities, the specific structure of this compound may offer distinct advantages in targeting specific pathways associated with cancer progression.

Case Studies and Research Findings

In one notable case study involving the synthesis and evaluation of related compounds, researchers utilized molecular docking studies to predict binding affinities and interactions with target enzymes like carbonic anhydrases. The results indicated that modifications in the benzene ring significantly affected inhibitory potency against various CA isoforms .

Q & A

Q. Q. What controls are critical in in vitro toxicity studies?

  • Methodological Answer :
  • Positive Controls : Use known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
  • Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
  • Replicate Design : Perform triplicate runs with blinded analysis to minimize observer bias .

Q. How to design SAR studies for optimizing antimicrobial activity?

  • Methodological Answer :
  • Substituent Libraries : Synthesize derivatives with varied substituents (e.g., -OCH₃ → -CF₃) at the 2-methoxyphenyl position.
  • Minimum Inhibitory Concentration (MIC) Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Structural and Mechanistic Insights

Q. What role does the benzodioxepine ring play in pharmacokinetics?

  • Methodological Answer : The ring’s semi-rigid structure enhances metabolic stability compared to linear ethers. Assess bioavailability via rat PK studies, monitoring plasma concentrations post-IV and oral administration .

Q. How to probe sulfonamide group reactivity in acidic environments?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 1–7) using UV-Vis spectroscopy. Acidic conditions (pH <3) may protonate the sulfonamide, altering solubility and reactivity .

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